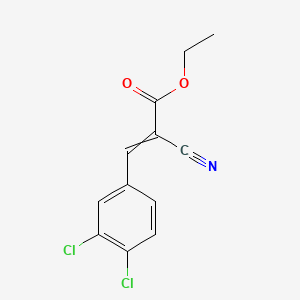

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate

Übersicht

Beschreibung

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a chemical compound that is part of a broader class of cyanoacrylates, which are known for their utility in various synthetic applications. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior and properties that ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate might exhibit.

Synthesis Analysis

The synthesis of related ethyl cyanoacrylate compounds typically involves reactions that introduce the cyano and ester functionalities to a pre-existing carbon backbone. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . Similarly, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involved a detailed spectroscopic analysis and was carried out using DFT level of theory . These methods could potentially be adapted for the synthesis of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate was elucidated, revealing intramolecular N—H⋯O hydrogen bonding and intermolecular C—H⋯O and C—H⋯N hydrogen bonding interactions . These structural analyses provide a foundation for understanding the molecular conformation and potential interactions of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate.

Chemical Reactions Analysis

The reactivity of cyanoacrylate compounds is often explored through their interactions with various nucleophiles. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates were synthesized through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines . The chemical reactivity of these compounds is also studied using quantum chemical calculations, as seen in the analysis of ethyl 2-cyano-3-[5-(2,4-dinitrophenyl)-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate . These studies suggest that ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate could participate in similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate compounds are characterized using various spectroscopic and analytical techniques. The growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino)phenyl) acrylate single crystals were studied, revealing insights into the crystal's structural, optical, thermal, and electrical properties . These findings can be extrapolated to predict the properties of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate, such as its potential for forming stable crystals and its behavior under different thermal conditions.

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Coumarin-3-carboxylate Ester

- Scientific Field: Structural Chemistry

- Summary of the Application: Ethyl cyanoacetate is used in the condensation with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

- Methods of Application or Experimental Procedures: The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- Results or Outcomes: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Also, an efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Application 2: Adhesive

- Scientific Field: Material Science

- Summary of the Application: Ethyl cyanoacrylate (ECA), a cyanoacrylate ester, is an ethyl ester of 2-cyano-acrylic acid. It is the main component of cyanoacrylate glues and can be encountered under many trade names . It is used for gluing various materials together .

- Methods of Application or Experimental Procedures: The adhesive is applied to the surfaces to be bonded, and the bond forms rapidly in the presence of moisture .

- Results or Outcomes: The cyanoacrylate group in the monomer rapidly polymerizes in the presence of water to form long, strong chains .

Application 3: Forensics

- Scientific Field: Forensic Science

- Summary of the Application: In forensics, cyanoacrylate ester has excellent non-destructive impressioning abilities, which are especially important when lifting fingerprints from delicate evidence items, or when the prints could not be lifted using traditional means such as fingerprinting powder .

- Methods of Application or Experimental Procedures: The procedure involves heating the acrylate in a sealed chamber. Its fumes then react with deposited proteins that form into a white, stable, and clear print outlines .

- Results or Outcomes: The resulting prints could be used ‘as is’ or enhanced further by staining them with darker pigments .

Application 4: UV Light Absorber

- Scientific Field: Material Science

- Summary of the Application: Ethyl 2-cyano-3,3-diphenylacrylate, another name Etocrylene, belongs to acrylic acid or the like UV light absorbers and is mainly used in making UV light absorbers in plastics, coating, dyestuff, vehicle glass, makeup, sun-screening agent .

- Methods of Application or Experimental Procedures: The compound is incorporated into the material (plastics, coatings, etc.) to absorb UV light and protect the material from UV damage .

- Results or Outcomes: The material is protected from UV damage, extending its lifespan and maintaining its properties .

Application 5: Medical and Veterinary Use

- Scientific Field: Medical and Veterinary Science

- Summary of the Application: Specific cyanoacrylates such as n-butyl and 2-octyl cyanoacrylate are used in medical and veterinary applications. They are used as tissue adhesives for wound closure and are often referred to as "liquid stitches" .

- Methods of Application or Experimental Procedures: The adhesive is applied directly to the wound, where it reacts with the moisture in the tissues and forms a strong bond .

- Results or Outcomes: This method of wound closure can reduce the need for stitches and staples, which can be more invasive and potentially cause additional damage to the tissues .

Application 6: Cosmetics

- Scientific Field: Cosmetic Science

- Summary of the Application: Cyanoacrylates are used in the cosmetic industry as well. For example, they are used in nail glues and eyelash adhesives .

- Methods of Application or Experimental Procedures: The adhesive is applied directly to the nail or eyelashes, where it forms a strong bond that can last for several weeks .

- Results or Outcomes: This allows for the application of artificial nails and eyelashes that can enhance the appearance of the user .

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGNYLHFEFULOF-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

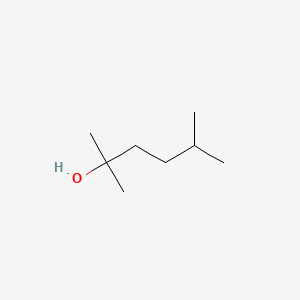

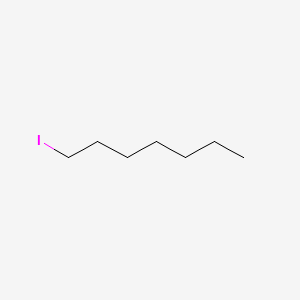

CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | |

CAS RN |

55417-50-0 | |

| Record name | Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055417500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.